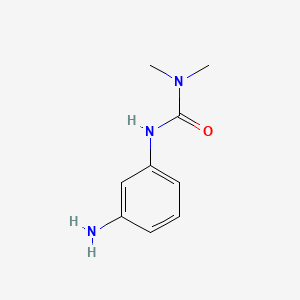

3-(3-Aminophényl)-1,1-diméthylurée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea involves multiple steps, including the preparation of intermediates and the final reaction to form the target molecule. Synthesis methods can vary, focusing on optimizing yield, purity, and the efficiency of the process. While specific synthesis routes for 3-(3-Aminophenyl)-1,1-dimethylurea were not directly found, research on similar compounds provides insight into possible synthetic strategies that could be adapted for this compound. For example, the synthesis of related urea derivatives involves the reaction of amines with isocyanates or carbodiimides, suggesting a potential method for synthesizing 3-(3-Aminophenyl)-1,1-dimethylurea (Saikia et al., 2023).

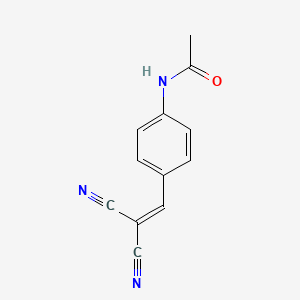

Molecular Structure Analysis

The molecular structure of 3-(3-Aminophenyl)-1,1-dimethylurea can be analyzed using spectroscopic and crystallographic techniques. These analyses reveal the arrangement of atoms, the presence of functional groups, and the geometry of the molecule. Studies on similar compounds, like pyrimidine derivatives, utilize X-ray crystallography and DFT calculations to elucidate their structure, indicating that similar approaches could be applied to 3-(3-Aminophenyl)-1,1-dimethylurea to determine its precise molecular configuration (Barakat et al., 2015).

Applications De Recherche Scientifique

Détection du glucose

3-(3-Aminophényl)-1,1-diméthylurée : a été utilisée dans le développement de capteurs impédancemétriques non enzymatiques pour la détection du glucose. Ces capteurs utilisent une électrode en carbone sérigraphiée fonctionnalisée (SPCE) qui peut détecter sélectivement le glucose sur une large gamme de concentrations . La sensibilité et la spécificité de ces capteurs en font des outils précieux pour la gestion du diabète et pour une utilisation dans diverses applications de recherche biomédicale.

Marquage biologique et manipulation des protéines

L'interaction du composé avec les protéines permet son utilisation dans le marquage biologique et la manipulation des protéines. Cela comprend le marquage des protéines pour leur suivi au sein des processus cellulaires, ainsi que la modification des protéines pour étudier leur fonction et leurs interactions .

Développement thérapeutique

Les dérivés d'acide boronique, y compris This compound, sont explorés pour leur potentiel dans le développement thérapeutique. Leur capacité à interagir avec diverses molécules biologiques peut conduire à la création de nouveaux médicaments, en particulier pour cibler les maladies qui impliquent des glycoprotéines ou des enzymes .

Méthodes analytiques

Ce composé est également un élément constitutif de microparticules utilisées dans les méthodes analytiques. Ces microparticules peuvent être utilisées dans une variété de tests et d'outils diagnostiques, améliorant la détection et la mesure des substances biologiques et chimiques .

Systèmes de libération contrôlée

Dans l'industrie pharmaceutique, This compound peut être incorporée dans des polymères pour la libération contrôlée de l'insuline. Cette application est cruciale pour le développement de systèmes avancés d'administration de médicaments qui peuvent fournir des effets thérapeutiques plus constants .

Électrophorèse des molécules glyquées

L'interaction du composé avec les diols lui permet d'être utilisé dans l'électrophorèse des molécules glyquées. Ceci est particulièrement utile dans l'analyse de l'hémoglobine glycosylée, qui est un biomarqueur important pour le contrôle à long terme du glucose chez les patients diabétiques .

Mécanisme D'action

Target of Action

The primary target of 3-(3-Aminophenyl)-1,1-dimethylurea is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in certain types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .

Mode of Action

3-(3-Aminophenyl)-1,1-dimethylurea interacts with its target by internalizing rapidly into target positive cells . It then releases a tubulin-targeting cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the biochemical pathways related to tubulin, a protein that is crucial for cell division . By targeting tubulin, the compound disrupts cell division, which can lead to cell death .

Pharmacokinetics

3-(3-Aminophenyl)-1,1-dimethylurea is stable in circulation with no change in its drug–antibody ratio for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This suggests that the compound could be effective in treating cancers that overexpress FolRα.

Action Environment

The action of 3-(3-Aminophenyl)-1,1-dimethylurea can be influenced by environmental factors. For example, the presence of other drugs could potentially affect its efficacy. In one study, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other drugs in the patient’s system.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-aminophenyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCIMHCGCFGWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192989 |

Source

|

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39938-79-9 |

Source

|

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

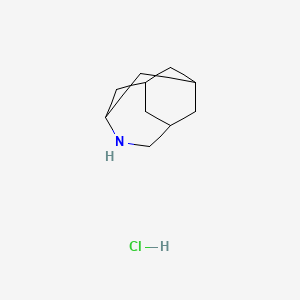

![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)